Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate
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Overview
Description
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound with the molecular formula C17H11NNa2O8S2 . This compound is known for its unique chemical structure, which includes a naphthalene core substituted with benzoylamino, hydroxyl, and disulphonate groups. It is primarily used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves multiple steps. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.
Benzoylation: The amino group is then benzoylated to form benzoylaminonaphthalene.
Sulfonation: The benzoylaminonaphthalene undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoylamino group can be reduced to an amino group.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzoyl-5-ketonaphthalene-1,7-disulphonate.
Reduction: Formation of 4-amino-5-hydroxynaphthalene-1,7-disulphonate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with proteins, affecting their structure and function. The hydroxyl and sulfonate groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another disulfonate compound used in the production of dyes and optical brighteners.
Disodium 4-amino-5-hydroxynaphthalene-1,7-disulphonate: A similar compound with an amino group instead of a benzoylamino group.
Uniqueness
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of benzoylamino, hydroxyl, and disulphonate groups makes it particularly useful in various scientific and industrial applications.
Properties
CAS No. |
20241-55-8 |
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Molecular Formula |
C17H11NNa2O8S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
disodium;4-benzamido-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2Na/c19-14-9-11(27(21,22)23)8-12-15(28(24,25)26)7-6-13(16(12)14)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
NIANCZCABFGLTR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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